

The QC1 Device: An In-depth Technical Guide to Automated Radiopharmaceutical Quality Control

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Compound of Interest

Compound Name: *qc1*

Cat. No.: *B7789326*

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The **QC1** device by Trasis is an automated, compact, and integrated system designed to streamline the quality control (QC) of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) tracers.[1][2][3] This guide provides a comprehensive overview of the **QC1**, its core functionalities, and its role in ensuring the safety and efficacy of radiopharmaceuticals for researchers, scientists, and drug development professionals.

Overview

The quality control of radiopharmaceuticals is a critical and resource-intensive step in their production, requiring multiple analytical instruments and significant manual handling.[4] The Trasis **QC1** is engineered to address these challenges by consolidating essential QC tests into a single, self-shielded unit.[1][3] This integration aims to reduce the laboratory footprint, shorten the time to release a batch, and minimize radiation exposure for operators.[4][5] The system is designed to be compliant with both European and United States Pharmacopeias (EP and USP).[1][4] The technology was originally conceived by **QC1** GmbH and later acquired and further developed by Trasis.[3]

Key Features

The **QC1** system is characterized by several key features that enhance the efficiency and safety of radiopharmaceutical QC:

- **Integration:** It combines multiple analytical instruments into one compact device, including modules for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC),

Thin-Layer Chromatography (TLC), pH measurement, and radionuclide identification.[3][5]

- Automation: The QC process is fully automated, from sample injection to the generation of a comprehensive report, reducing the potential for human error.[4]
- Speed: A complete QC report can be generated in approximately 30 minutes, depending on the specific radiopharmaceutical being analyzed.[1]
- Safety: The device is self-shielded, significantly reducing the radiation dose to laboratory personnel.[5]
- Compact Footprint: Its integrated design saves valuable laboratory space.[1]
- Simplified Workflow: The system operates on a "one sample, one click, one report" principle, simplifying the entire QC process.[6] A sample volume of 300 μ L is required.[7]

Integrated Quality Control Modules

The **QC1** integrates several analytical modules to perform a comprehensive suite of QC tests as required by pharmacopeial standards.

Radio-High-Performance Liquid Chromatography (Radio-HPLC)

The integrated radio-HPLC system is essential for determining the radiochemical purity and identity of the radiopharmaceutical. It separates the desired radiolabeled compound from any radioactive impurities. The system would typically include a pump, injector, column, a UV detector (for identifying non-radioactive chemical impurities), and a radioactivity detector.[3]

Gas Chromatography (GC)

A miniaturized GC module is incorporated for the analysis of residual solvents in the final radiopharmaceutical preparation. This is a critical safety parameter to ensure that solvents used during the synthesis process are below acceptable limits.[3]

Radio-Thin-Layer Chromatography (Radio-TLC)

The radio-TLC scanner provides an orthogonal method for assessing radiochemical purity. It is a rapid technique to separate and quantify different radioactive species in the sample.[3]

Gamma Spectrometer/Dose Calibrator

This component is responsible for confirming the radionuclidic identity and purity of the sample. It measures the gamma-ray energy spectrum to identify the radionuclide and to detect any radionuclidic impurities. It also quantifies the total radioactivity of the sample.[3]

pH Meter

An integrated pH meter measures the pH of the final radiopharmaceutical solution to ensure it is within a physiologically acceptable range for injection.[3]

Data Presentation

The following tables summarize the quality control tests performed by the **QC1** device and its general specifications based on available information.

Table 1: Quality Control Tests Performed by the **QC1** Device

Parameter	Purpose	Integrated Module
Radiochemical Purity & Identity	To ensure the radioactivity is bound to the correct chemical compound and to quantify radiochemical impurities.	Radio-HPLC, Radio-TLC
Chemical Purity	To identify and quantify non-radioactive chemical impurities.	HPLC (with UV detector)
Radionuclidic Purity & Identity	To confirm the correct radionuclide is present and to quantify any radionuclide impurities.	Gamma Spectrometer
Residual Solvents	To quantify the amount of residual solvents from the synthesis process.	Gas Chromatography (GC)
pH	To ensure the final product is within a physiologically acceptable pH range.	pH Meter
Radioactivity Concentration	To measure the amount of radioactivity per unit volume.	Dose Calibrator

Table 2: General Specifications of the **QC1** Device

Specification	Description
System Type	Automated, integrated radiopharmaceutical quality control system
Key Features	Compact, self-shielded, compliant with EP/USP
Analysis Time	Approximately 30 minutes per sample
Sample Volume	300 µL
Integrated Modules	Radio-HPLC, GC, Radio-TLC, Gamma Spectrometer, pH Meter, Dose Calibrator
User Interface	Touch screen with a user-friendly interface
Reporting	Generates a single, comprehensive report for all tests

Disclaimer: Detailed quantitative specifications for the individual analytical modules are not publicly available and should be requested directly from the manufacturer, Trasis.

Experimental Protocols

While specific, detailed experimental protocols for individual radiopharmaceuticals on the **QC1** are proprietary and not publicly available, a general experimental workflow can be outlined. The user would typically follow the on-screen instructions provided by the **QC1**'s software.

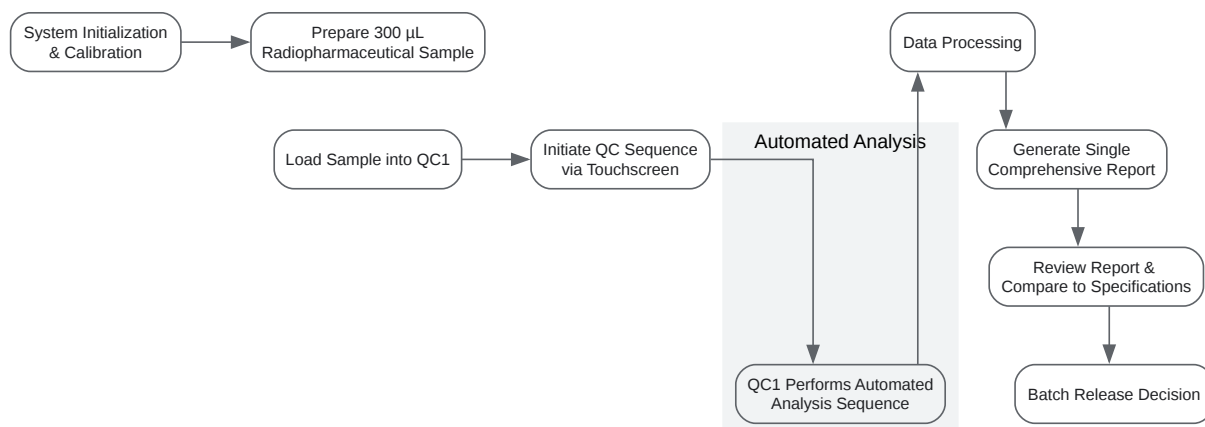
General Experimental Workflow

- **System Initialization and Calibration:** The operator powers on the **QC1** device and performs any required daily system suitability tests or calibrations as prompted by the software. This ensures that all integrated modules are functioning within specified parameters.
- **Sample Preparation:** A 300 µL aliquot of the final radiopharmaceutical product is drawn into a suitable vial.^[7]
- **Sample Introduction:** The sample vial is placed into the designated port on the **QC1** device.

- Initiation of the QC Sequence: Using the touchscreen interface, the operator selects the appropriate pre-programmed QC method for the specific radiopharmaceutical being tested and initiates the automated analysis.
- Automated Analysis: The **QC1** system automatically performs the following steps:
 - Aliquoting and distribution of the sample to the various analytical modules (HPLC, GC, TLC, etc.).
 - Execution of the pre-defined analytical methods for each module.
 - Data acquisition from all detectors.
- Data Processing and Report Generation: The system's software processes the raw data from all analyses, performs the necessary calculations, and compares the results against the predefined acceptance criteria for the specific radiopharmaceutical. A single, comprehensive report is generated that includes the results of all tests.
- Review and Batch Release: The operator reviews the final report to ensure all specifications are met before releasing the radiopharmaceutical batch for clinical use.

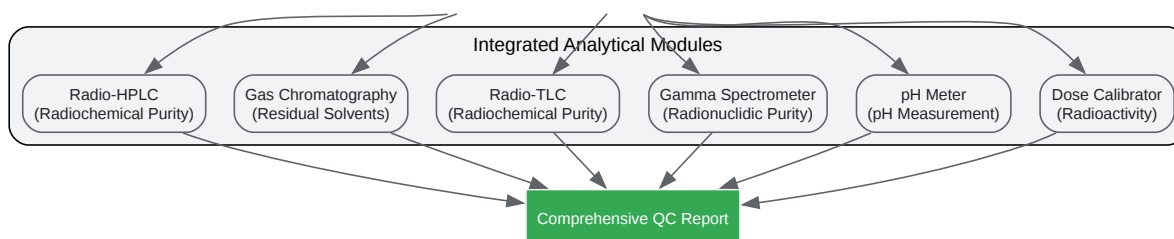
Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows of the **QC1** device.



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Caption: General experimental workflow for the Trasis **QC1** device.



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Caption: Logical relationship of the integrated modules within the **QC1** device.

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References

- 1. trasis.com [trasis.com]
- 2. medicalexpo.com [medicalexpo.com]
- 3. traceabilityinc.com [traceabilityinc.com]
- 4. trasis.com [trasis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. NUKLOVER [nuklover.com]
- 7. youtube.com [youtube.com]
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